6-Bromo-4-chloro-8-fluoro-2-methylquinoline

Medicinal Chemistry Building Block Procurement Structure–Property Relationship

6-Bromo-4-chloro-8-fluoro-2-methylquinoline (CAS 1156277-76-7) is a tri-halogenated quinoline derivative bearing bromo, chloro, and fluoro substituents at the 6, 4, and 8 positions respectively, together with a 2-methyl group on the heterocyclic ring. It is classified as a heterocyclic building block with the molecular formula C₁₀H₆BrClFN and a molecular weight of 274.52 g/mol.

Molecular Formula C10H6BrClFN
Molecular Weight 274.52
CAS No. 1156277-76-7
Cat. No. B2360274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-8-fluoro-2-methylquinoline
CAS1156277-76-7
Molecular FormulaC10H6BrClFN
Molecular Weight274.52
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=C(C2=N1)F)Br)Cl
InChIInChI=1S/C10H6BrClFN/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3
InChIKeyZUQUNBICVNSQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-4-chloro-8-fluoro-2-methylquinoline (CAS 1156277-76-7): A Multi-Halogenated 2-Methylquinoline Building Block for Medicinal Chemistry Procurement


6-Bromo-4-chloro-8-fluoro-2-methylquinoline (CAS 1156277-76-7) is a tri-halogenated quinoline derivative bearing bromo, chloro, and fluoro substituents at the 6, 4, and 8 positions respectively, together with a 2-methyl group on the heterocyclic ring. It is classified as a heterocyclic building block with the molecular formula C₁₀H₆BrClFN and a molecular weight of 274.52 g/mol . The compound is notified under the CLP regulation with hazard classifications including Acute Toxicity (oral, Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity – Single Exposure (Category 3, respiratory irritation) [1]. Its orthogonal halogenation pattern, featuring C–Br, C–Cl, and C–F bonds on the quinoline scaffold, provides chemically distinct sites for sequential cross-coupling and nucleophilic aromatic substitution reactions.

Why 6-Bromo-4-chloro-8-fluoro-2-methylquinoline Cannot Be Replaced by a Generic Halogenated Quinoline


Halogenated quinoline building blocks are not interchangeable commodities. The specific substitution pattern on 6-bromo-4-chloro-8-fluoro-2-methylquinoline defines its logP (3.78) and aqueous solubility (~6.9 mg/L), which directly influence both reactivity in cross-coupling and the physicochemical profile of downstream products [1]. Regioisomeric variants with identical molecular formula, such as 6-bromo-7-chloro-8-fluoro-2-methylquinoline, exhibit different hazard classifications for transport, underscoring that even a single positional shift can alter safety profiles and associated handling costs . The 2-methyl substituent further differentiates this scaffold from des-methyl analogs by modulating electronic properties at the adjacent nitrogen and increasing steric bulk—factors that cannot be replicated by simple halogen-swapped alternatives.

6-Bromo-4-chloro-8-fluoro-2-methylquinoline: Head-to-Head Quantitative Evidence vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Count: Differentiation from the Des-Methyl Analog 6-Bromo-4-chloro-8-fluoroquinoline

The 2-methyl group on the target compound increases the molecular weight by 14.03 g/mol compared to the des-methyl analog 6-bromo-4-chloro-8-fluoroquinoline (CAS 1019016-66-0), while adding one heavy atom (carbon) that can participate in further C–H functionalization. This difference is quantifiable and directly impacts the calculated properties of downstream products in fragment-based drug discovery libraries .

Medicinal Chemistry Building Block Procurement Structure–Property Relationship

Lipophilicity (LogP) and pH-Independent LogD: Quantitative Comparison with 6-Bromo-4-chloro-8-fluoroquinoline

The target compound exhibits a predicted logP of 4.36 and a pH-independent logD (5.5–7.4) of 3.78, as computed by ACD/Labs and JChem respectively. The des-methyl analog 6-bromo-4-chloro-8-fluoroquinoline, lacking the methyl substituent, shows a lower predicted logP (~3.5, estimated from fragment-based calculation). The +0.86 logP increase attributable to the 2-methyl group translates to an approximately 7.2-fold increase in octanol–water partition coefficient, with direct implications for membrane permeability and non-specific protein binding in biological assays [1].

ADME Prediction LogP Lead Optimization

CLP Hazard Classification: Differentiated Safety Profile vs. Regioisomer 6-Bromo-7-chloro-8-fluoro-2-methylquinoline

Under the CLP regulation, the target compound is notified with four hazard categories (Acute Tox. 4 H302, Skin Irrit. 2 H315, Eye Irrit. 2A H319, STOT SE 3 H335) requiring GHS07 pictogram and 'Warning' signal word [1]. In contrast, the C7-chloro regioisomer 6-bromo-7-chloro-8-fluoro-2-methylquinoline (CAS 2411640-36-1) is classified as 'Not hazardous material' for DOT/IATA transport . This positional shift of the chlorine atom from C4 to C7 eliminates acute oral toxicity and irritation classifications, representing a categorical difference in regulatory handling requirements and associated procurement compliance costs.

Chemical Safety Hazard Classification Transport Compliance

Aqueous Solubility: Class-Level Baseline for Predicting Downstream Compound Developability

The predicted aqueous solubility of the target compound is 6.9 × 10⁻³ g/L (25 °C), corresponding to ~25.1 µM . This places it in the 'practically insoluble' category ( < 0.1 g/L). By comparison, the parent scaffold 2-methylquinoline (without halogenation) has a predicted solubility of ~783 mg/L, while the unsubstituted quinoline core is ~6 g/L. The presence of three halogen atoms and the 2-methyl group collectively reduces solubility by >100-fold relative to unsubstituted quinoline, and by >2 orders of magnitude relative to 2-methylquinoline alone . This solubility penalty must be factored into the design of downstream analogs, particularly when the building block contributes a large hydrophobic fragment.

Solubility Drug-Likeness Formulation

Vendor Purity Specifications and Physical State: Procurement-Grade Assurance

Across major suppliers, the target compound is available at a minimum purity specification of 95% (GC/HPLC) from Fluorochem (SKU F539460) and 97% from Apollo Scientific . The des-methyl analog 6-bromo-4-chloro-8-fluoroquinoline is offered at 97% purity by Apollo Scientific, with a confirmed melting point of 157–159 °C (AKSci) and physical form specified as a solid at ambient temperature . The target compound is also a solid at room temperature . These purity tiers are comparable between the methyl and des-methyl analogs, indicating that the presence of the 2-methyl group does not introduce additional synthetic impurities that would depress the commercially achievable purity.

Quality Control Purity Specification Vendor Comparison

Procurement-Relevant Application Scenarios for 6-Bromo-4-chloro-8-fluoro-2-methylquinoline


Scaffold for Sequential Pd-Catalyzed Cross-Coupling in Medicinal Chemistry Libraries

The three distinct carbon–halogen bonds (C6–Br, C4–Cl, C8–F) on the 2-methylquinoline scaffold offer orthogonal reactivity for sequential functionalization via Suzuki–Miyaura, Buchwald–Hartwig, or SNAr chemistry. The C6–Br bond is the most reactive toward oxidative addition with Pd(0), enabling selective first-stage arylation, while the C4–Cl bond can undergo subsequent coupling under modified conditions. The 2-methyl group provides steric protection at the adjacent nitrogen, reducing unwanted N-oxide formation during oxidation steps. Procurement groups sourcing building blocks for diversity-oriented synthesis should specify this exact substitution pattern, as the des-methyl analog lacks the steric and electronic contribution of the 2-methyl group that governs regioselectivity in sequential couplings [1].

Fragment-Based Drug Discovery (FBDD) Where Calculated LogD 3.78 Aligns with Lead-Like Space

With a predicted logD of 3.78 and molecular weight of 274.52, this compound fits within the 'lead-like' chemical space (MW 250–350; logD 1–3.5, borderline acceptable). FBDD campaigns targeting kinases, GPCRs, or antibacterial targets can use this scaffold as a privileged fragment for hit elaboration. The 2-methyl substitution distinguishes it from 2-unsubstituted quinoline fragments that may exhibit higher aqueous solubility but lower target engagement due to reduced lipophilicity. Procurement for fragment library replenishment should prioritize this specific compound when the screening cascade requires balanced solubility–permeability profiles, as the 0.86 logP advantage over the des-methyl analog can be decisive in cellular assay performance [2].

Agrochemical Lead Discovery Requiring Halogenated Quinoline Cores with Documented Hazard Classification

For agrochemical discovery programs developing fungicidal or herbicidal quinoline derivatives, the CLP-notified hazard profile (H302, H315, H319, H335) provides regulatory clarity for laboratory handling and initial environmental safety assessment. In contrast, regioisomers such as the C7-chloro variant are classified as non-hazardous for transport, which may indicate differential mammalian toxicity or irritancy that could influence the toxicological profile of downstream agrochemical candidates. Procurement teams supporting agrochemical SAR studies should select the C4-chloro isomer when structure–toxicity relationship data are needed, as the established CLP classification provides a baseline for comparative toxicology [3].

Reference Standard for Analytical Method Development in Halogenated Quinoline QC

The combination of bromine and chlorine isotopes produces a distinctive mass spectral pattern (monoisotopic mass 272.9356 Da) that serves as a reliable internal standard for LC-MS method development targeting halogenated heterocycles. The compound's well-defined physicochemical properties—density 1.659 g/cm³, polar surface area 12.89 Ų, zero hydrogen bond donors, and one hydrogen bond acceptor—make it suitable as a system suitability standard for reversed-phase HPLC method validation. Procurement of this specific compound as a reference material is warranted when the analytical target profile includes retention time benchmarking for halogenated quinoline libraries, as its retention behavior can be predicted from its logD and PSA values [4].

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